2-Amino-3-(naphthalen-2-yl)propanoic acid 2-Amino-3-(naphthalen-2-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.: 14108-60-2
VCID: VC21542403
InChI: InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)
SMILES: C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

2-Amino-3-(naphthalen-2-yl)propanoic acid

CAS No.: 14108-60-2

Cat. No.: VC21542403

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-3-(naphthalen-2-yl)propanoic acid - 14108-60-2

CAS No. 14108-60-2
Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name 2-amino-3-naphthalen-2-ylpropanoic acid
Standard InChI InChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)
Standard InChI Key JPZXHKDZASGCLU-UHFFFAOYSA-N
SMILES C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Canonical SMILES C1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N

Chemical Properties

Molecular Structure and Formula

The compound has the molecular formula C13H13NO2, consisting of a naphthalene ring system (C10H7-) attached to an alanine backbone (-CH2-CH(NH2)-COOH). The structure includes several functional groups:

  • Carboxylic acid group (-COOH)

  • Primary amine group (-NH2)

  • Naphthalene aromatic system

Physical Properties

Table 1: Physical Properties of 2-Amino-3-(naphthalen-2-yl)propanoic acid

PropertyValueReference
Molecular Weight215.25 g/mol
Molecular FormulaC13H13NO2
Physical FormSolid
Topological Polar Surface Area63.3 Ų
XLogP30.3
Exact Mass215.094628657 Da

Chemical Identifiers

The compound is registered with various chemical identifiers to ensure precise referencing in scientific literature and databases:

Table 2: Chemical Identifiers

Identifier TypeValueReference
CAS Number (Racemic)14108-60-2
PubChem CID250399
InChIInChI=1S/C13H13NO2/c14-12(13(15)16)8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7,12H,8,14H2,(H,15,16)
InChIKeyJPZXHKDZASGCLU-UHFFFAOYSA-N
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N

Stereochemistry

Isomeric Forms

2-Amino-3-(naphthalen-2-yl)propanoic acid can exist in multiple stereoisomeric forms due to the chiral carbon at position 2:

  • Racemic form (DL or RS mixture)

  • (R)-2-Amino-3-(naphthalen-2-yl)propanoic acid (D-isomer)

  • (S)-2-Amino-3-(naphthalen-2-yl)propanoic acid (L-isomer)

The S-isomer corresponds to the L-configuration in amino acid nomenclature and is often referred to as 3-(2-Naphthyl)-L-alanine or L-2-Naphthylalanine .

Properties of Stereoisomers

The individual stereoisomers have distinct physical and biochemical properties, with each isomer offering specific applications in research:

Table 3: Comparison of Stereoisomers

Property(R)-isomer(S)-isomerRacemic MixtureReference
CAS Number122745-11-3 (HCl salt)58438-03-2 (free acid)14108-60-2
Common NameD-2-NaphthylalanineL-2-NaphthylalanineDL-2-Naphthylalanine
SMILESNC@HC(O)=ONC@@HC(O)=OC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)N
Biological ActivitySpecific research applicationsOften used in peptide synthesisMixed activity
Desired Concentration1 mg5 mg10 mgReference
1 mM3.9728 mL19.8641 mL39.7283 mL
5 mM0.7946 mL3.9728 mL7.9457 mL
10 mM0.3973 mL1.9864 mL3.9728 mL

Storage recommendations for prepared solutions:

  • When stored at -80°C, use within 6 months

  • When stored at -20°C, use within 1 month

  • To increase solubility, heat the tube to 37°C and use ultrasonic bath agitation

Applications and Research Uses

Research Applications

2-Amino-3-(naphthalen-2-yl)propanoic acid serves as an important compound in various scientific fields:

  • Organic synthesis: Used as a building block for more complex molecules

  • Pharmaceutical research: Incorporated into peptides and proteins for structure-activity studies

  • Agrochemical development: Used as an intermediate in the synthesis of bioactive compounds

  • Biochemical studies: Employed as a probe for hydrophobic interactions in proteins

Peptide Science Applications

The compound is particularly valuable in peptide science due to its hydrophobic and aromatic properties:

  • Incorporation into peptides to enhance binding to target receptors

  • Used to study protein-protein interactions

  • Employed in the development of peptide-based therapeutics

  • Useful for introducing specific structural elements into peptides

Related Compounds

Comparison with Positional Isomers

2-Amino-3-(naphthalen-2-yl)propanoic acid has a structurally similar counterpart with the naphthalene ring attached at a different position:

Table 5: Comparison with Positional Isomer

Property2-Amino-3-(naphthalen-2-yl)propanoic acid2-Amino-3-(naphthalen-1-yl)propanoic acidReference
PubChem CID25039999505
CAS Number14108-60-228095-56-9
StructureNaphthalene at position 2Naphthalene at position 1
InChIKeyJPZXHKDZASGCLU-UHFFFAOYSA-NOFYAYGJCPXRNBL-UHFFFAOYSA-N
SMILESC1=CC=C2C=C(C=CC2=C1)CC(C(=O)O)NC1=CC=C2C(=C1)C=CC=C2CC(C(=O)O)N

These positional isomers may exhibit different physical properties and biochemical behaviors due to the altered orientation of the naphthalene ring relative to the amino acid portion.

Salt Forms and Derivatives

Various forms of the compound exist for different research applications:

  • Free acid form: 2-Amino-3-(naphthalen-2-yl)propanoic acid

  • Hydrochloride salt: 2-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride

  • Esterified forms: For increased lipophilicity

  • Protected derivatives: N-protected or O-protected versions for use in peptide synthesis

The hydrochloride salt form (C13H14ClNO2, MW: 251.71 g/mol) offers improved solubility and stability compared to the free acid form in certain applications .

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